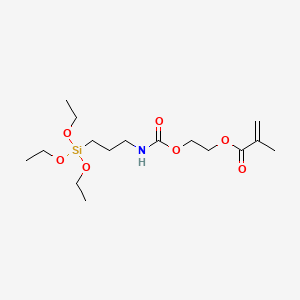

o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane

Description

Surface Modification

- Adhesion Promotion : Covalently bonds polymers to silica, metals, or ceramics via silanol condensation. For example, in anti-thrombogenic coatings, it anchors phosphorylcholine polymers to platinum alloys.

- Hydrophobicity Control : Adjusts surface energy in coatings by balancing methacrylate (hydrophobic) and urethane (polar) groups.

Sol-Gel Hybrids

- Network Formation : Participates in hydrolysis-condensation with tetraethoxysilane (TEOS) to create urethane-siloxane networks. A 2015 study achieved >400°C thermal stability in silsesquioxane-urethane hybrids using similar chemistry.

- Morphology Tuning : The ethoxy groups slow gelation kinetics, enabling mesoporous structures with surface areas exceeding 500 m²/g.

Nanocomposites

- Magnetic Nanoparticle Functionalization : Analogous silanes like TESPIC have been used to graft urea/urethane catalysts onto Fe₃O₄@SiO₂, enhancing recyclability in Strecker reactions.

- Polymer Reinforcement : In epoxy composites, 2–5 wt% loading improves flexural strength by 30–50% via interfacial bonding.

Table 1: Comparative Performance in Hybrid Systems

Propriétés

IUPAC Name |

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO7Si/c1-6-22-25(23-7-2,24-8-3)13-9-10-17-16(19)21-12-11-20-15(18)14(4)5/h4,6-13H2,1-3,5H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFXZOMNDOKZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)OCCOC(=O)C(=C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115396-93-5 | |

| Record name | O-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Isocyanate-Alcohol Coupling

The urethane bond is formed by reacting a methacryloxyethyl alcohol derivative with an isocyanate-functional silane. For example:

This exothermic reaction requires stoichiometric control to minimize side reactions, such as allophonate or biuret formation. Catalysts like dibutyltin dilaurate (DBTDL) may accelerate the reaction but are often omitted to avoid residues in biomedical applications.

Silane Functionalization

The triethoxysilyl group introduces hydrolytic stability and adhesion properties. Post-urethane formation, the product is purified via precipitation or distillation to remove unreacted silane precursors.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include temperature, solvent choice, and reactant ratios.

Temperature and Time

Optimal reaction temperatures range from 60°C to 80°C, with completion typically achieved within 4–6 hours. Elevated temperatures (>100°C) risk thermal degradation of the methacrylate group.

Solvent Selection

Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reactant solubility. However, solvent-free bulk polymerization is preferred to simplify purification.

Stoichiometric Ratios

A slight excess of isocyanate (1.1:1 molar ratio) ensures complete alcohol conversion, as demonstrated in analogous polyurethane syntheses:

| Reactant | Molar Ratio | Role |

|---|---|---|

| Methacryloxyethyl alcohol | 1.0 | Nucleophile |

| Triethoxysilylpropyl isocyanate | 1.1 | Electrophile |

Characterization and Quality Control

Successful synthesis is confirmed through spectroscopic and chromatographic analyses.

Fourier Transform-Infrared Spectroscopy (FT-IR)

Nuclear Magnetic Resonance (NMR)

Gel Permeation Chromatography (GPC)

Molecular weight distributions (Đ = 1.05–1.15) confirm minimal oligomerization when reactions are conducted under strict stoichiometric control.

Industrial and Biomedical Considerations

Analyse Des Réactions Chimiques

Types of Reactions:

Polymerization: The methacrylate group can undergo free-radical polymerization, forming cross-linked polymer networks.

Hydrolysis and Condensation: The alkoxysilane groups can hydrolyze in the presence of water, followed by condensation to form siloxane bonds, leading to the formation of an inorganic network.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or UV conditions.

Hydrolysis: Acidic or basic catalysts can be used to accelerate the hydrolysis and condensation reactions.

Major Products:

Polymer Networks: Cross-linked polymers with enhanced mechanical properties.

Siloxane Networks: Inorganic networks with improved thermal and chemical stability.

Applications De Recherche Scientifique

Coatings and Adhesives

O-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane serves as a coupling agent in coatings and adhesives, enhancing adhesion to various substrates such as glass, metals, and ceramics. Its ability to improve the wetting properties of surfaces leads to better performance in protective coatings and bonding applications.

| Application Area | Benefits |

|---|---|

| Coatings | Improved adhesion, enhanced durability |

| Adhesives | Stronger bonds with inorganic substrates |

Biomaterials

This compound is utilized in the development of biocompatible materials, particularly in hydrogels for medical applications. It can be incorporated into hydrogel formulations to enhance mechanical properties and biocompatibility, making it suitable for use in tissue engineering and drug delivery systems.

- Case Study : A study demonstrated that incorporating this compound into hydrogel formulations improved the mechanical strength and swelling behavior of the hydrogels, making them more effective for tissue scaffolding applications .

| Biomaterial Type | Application Examples |

|---|---|

| Hydrogels | Tissue scaffolds, drug delivery |

| Surgical implants | Artificial organs, membranes |

Surface Modification

The compound is effective in modifying surfaces to achieve desired hydrophobic or hydrophilic characteristics. This property is particularly useful in creating anti-fogging surfaces or enhancing the performance of sensors.

- Case Study : Research indicates that treating glass surfaces with this compound significantly reduces water droplet adhesion, resulting in self-cleaning properties .

| Surface Type | Modification Effect |

|---|---|

| Glass | Reduced surface tension |

| Metals | Enhanced corrosion resistance |

Optical Applications

In the field of optics, this silane compound is used to enhance the performance of optical devices such as contact lenses. Its incorporation improves the clarity and comfort of lenses by providing better moisture retention and reducing protein deposition.

- Case Study : A patent outlines the use of this compound in manufacturing soft contact lenses that exhibit improved hydration properties and reduced irritation during wear .

| Optical Product | Performance Improvement |

|---|---|

| Contact Lenses | Enhanced hydration |

| Ophthalmic Devices | Reduced protein buildup |

Mécanisme D'action

The compound exerts its effects through the following mechanisms:

Polymerization: The methacrylate group undergoes free-radical polymerization, forming a robust polymer network.

Siloxane Formation: The alkoxysilane groups hydrolyze and condense to form siloxane bonds, creating an inorganic network that enhances the material’s properties.

Molecular Targets and Pathways:

- The methacrylate group targets free radicals to initiate polymerization.

- The alkoxysilane groups interact with water molecules to undergo hydrolysis and condensation .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane and analogous silane coupling agents:

Performance in Dental Composites

This compound outperforms γ-methacryloyloxypropyltrimethoxysilane (MPS) in dental resins due to its slower hydrolysis rate (triethoxy vs. trimethoxy groups), ensuring better long-term filler-matrix adhesion . In contrast, O-(propargyloxy)-N-(triethoxysilylpropyl)urethane is unsuitable for dental applications but excels in surface functionalization via azide-alkyne cycloaddition (CuAAC) for bioimaging and nanomaterial synthesis .

Surface Modification and Click Chemistry

The propargyl derivative (O-(propargyloxy)-N-(triethoxysilylpropyl)urethane) enables precise surface engineering through click reactions, as demonstrated in silica nanoparticle functionalization for catalytic applications . Comparatively, this compound relies on methacrylate polymerization, making it ideal for bulk-phase composites rather than selective modifications .

Adhesion Promotion in Coatings

3-Ureidopropyltriethoxysilane leverages urea’s hydrogen-bonding capability for superior adhesion to polar substrates (e.g., metals, glass) but lacks covalent bonding via polymerization . In contrast, this compound forms covalent bonds with both organic and inorganic phases, offering enhanced durability in harsh environments .

Activité Biologique

o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane (MTU) is a silane-based compound that has garnered attention in various fields, particularly in biomedical applications due to its unique chemical properties. This article focuses on the biological activity of MTU, examining its potential applications in drug delivery systems, tissue engineering, and other biomedical fields.

- Chemical Formula : C₁₆H₃₁NO₇Si

- Molecular Weight : 377.51 g/mol

- Density : 1.050 g/ml

- Boiling Point : 130°C

These properties contribute to MTU's functionality as a coupling agent and its reactivity in forming durable bonds with various substrates.

MTU functions primarily through its methacrylate and silane groups, which allow it to:

- Form covalent bonds with organic and inorganic materials.

- Enhance adhesion properties between different phases in composite materials.

- Participate in polymerization processes that can be utilized for creating hydrogels and other biomaterials.

Drug Delivery Systems

MTU has been explored for use in drug delivery due to its ability to form hydrogels that can encapsulate therapeutic agents. In a study, MTU-based hydrogels demonstrated controlled release characteristics, allowing for sustained drug delivery over time. The incorporation of MTU into hydrogel formulations has shown promise in improving the bioavailability of drugs while minimizing side effects .

Tissue Engineering

The application of MTU in tissue engineering is significant due to its biocompatibility and ability to form scaffolds that support cell growth. Research indicates that MTU can be used to create scaffolds that mimic the extracellular matrix, providing structural support for tissue regeneration. For instance, studies have shown that MTU-modified scaffolds enhance cell adhesion and proliferation, making them suitable for applications such as cartilage repair and wound healing .

Case Studies

- Hydrogel Formation : A study investigated the use of MTU in creating hydrogels for tissue engineering applications. The results indicated that hydrogels formed with MTU exhibited excellent mechanical properties and biocompatibility, supporting the growth of fibroblasts and promoting wound healing .

- Controlled Drug Release : In another case study, researchers developed a drug delivery system using MTU-based hydrogels loaded with anti-inflammatory drugs. The system demonstrated a sustained release profile over several days, effectively reducing inflammation in a model of rheumatoid arthritis .

- Scaffold Development : A recent investigation focused on MTU's role in developing biodegradable scaffolds for bone tissue engineering. The scaffolds showed enhanced mechanical strength and facilitated osteogenic differentiation of stem cells, indicating their potential for bone regeneration applications .

Comparative Analysis

| Property | This compound | Other Silane Coupling Agents |

|---|---|---|

| Molecular Weight | 377.51 g/mol | Varies |

| Biocompatibility | High | Moderate to High |

| Drug Encapsulation Efficiency | High | Varies |

| Mechanical Strength of Hydrogels | Excellent | Good |

Q & A

Q. What are the primary synthetic routes and characterization methods for o-(methacryloxyethyl)-N-(triethoxysilylpropyl)urethane?

The compound is synthesized via a multi-step reaction involving methacryloxyethyl isocyanate and triethoxysilylpropyl amine. Key characterization methods include:

- Fourier Transform Infrared Spectroscopy (FTIR) : Confirms the presence of urethane (N–H stretch at ~3300 cm⁻¹), methacrylate (C=O at ~1720 cm⁻¹), and silane (Si–O–C at ~1100 cm⁻¹) groups .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals peaks for methacryloxy protons (δ 5.6–6.1 ppm), triethoxysilyl groups (δ 3.8 ppm, –OCH₂CH₃), and urethane NH (δ 5.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 377.5 (C₁₆H₃₁NO₇Si) .

Q. How does this compound function as a silane coupling agent in composite materials?

The compound bridges organic resins (e.g., methacrylate-based polymers) and inorganic fillers (e.g., silica) via dual reactivity:

- Methacryloxy Group : Participates in free-radical polymerization with resin matrices .

- Triethoxysilyl Group : Hydrolyzes to form silanol (–Si–OH) bonds with filler surfaces (e.g., SiO₂) .

This enhances interfacial adhesion, reducing stress concentrations and improving mechanical properties (e.g., flexural strength by ~20% in dental composites) .

Q. What surface modification techniques utilize this compound for bioimaging or biosensing applications?

The triethoxysilyl group enables covalent bonding to hydroxyl-rich surfaces (e.g., glass, silica). Applications include:

- Solid-Phase Synthesis : Functionalizes glass beads (GBs) for glycan bioimaging. Activation with NaOH introduces –OH groups, followed by silanization and click chemistry with azide-modified probes .

- Fluorescent Labeling : Silane-modified surfaces show 3× higher fluorescence intensity vs. controls when tagged with Azide-fluor 488 .

Advanced Research Questions

Q. How do structural variations in the methacryloxy and triethoxysilyl groups influence interfacial adhesion in composites?

The methacryloxy group’s steric bulk and electron-withdrawing nature affect polymerization kinetics and crosslink density. For example:

Q. What experimental strategies mitigate premature hydrolysis of triethoxysilyl groups during surface functionalization?

- Controlled Humidity : Reactions conducted under anhydrous conditions (e.g., argon atmosphere) reduce unintended hydrolysis .

- Catalyst Optimization : Use of acetic acid (0.1 M) accelerates hydrolysis-condensation kinetics, achieving >90% surface coverage in 2 hours .

- Post-Silanization Curing : Heat treatment at 110°C for 1 hour stabilizes siloxane bonds, confirmed by ToF-SIMS peaks for Si–O–Si (m/z 147.1) .

Q. How does functionalization with this compound alter the adsorption efficiency of heavy metals in mesoporous silica?

When grafted onto SBA-15 mesoporous silica, the urethane group provides chelation sites for metals like Cr(III) and Pb(II):

Q. How can contradictory data on filler-matrix compatibility be resolved when using different surface treatments?

Comparative studies reveal:

- Silane vs. Organic Acid Treatments : Silane coupling agents (e.g., this compound) improve flexural strength by 25% vs. 12% for acrylic acid-treated fillers, but the latter reduces water sorption by 30% .

- Hybrid Approaches : Combining silane and chelating monomers (e.g., 10 wt% methacrylic acid) balances mechanical and hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.